Decylferrocene

Self-Assembled Monolayers Electrochemistry Surface Science

Decylferrocene (CAS 93894-60-1) is a mono-substituted alkylferrocene derivative, consisting of a ferrocene core with a ten-carbon (C10) decyl chain covalently attached to one cyclopentadienyl ring. This structure imparts amphiphilic character and redox activity, making it a key building block for creating electrochemically switchable surfaces and redox-active materials.

Molecular Formula C20H30Fe
Molecular Weight 326.3 g/mol
CAS No. 93894-60-1
Cat. No. B12645753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecylferrocene
CAS93894-60-1
Molecular FormulaC20H30Fe
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2]
InChIInChI=1S/C15H25.C5H5.Fe/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-15;1-2-4-5-3-1;/h10-11,13-14H,2-9,12H2,1H3;1-5H;/q2*-1;+2
InChIKeySTWWSNHKUPOUSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decylferrocene (CAS 93894-60-1): Procurement Guide for Electroactive Surfactant & Self-Assembled Monolayer Applications


Decylferrocene (CAS 93894-60-1) is a mono-substituted alkylferrocene derivative, consisting of a ferrocene core with a ten-carbon (C10) decyl chain covalently attached to one cyclopentadienyl ring [1]. This structure imparts amphiphilic character and redox activity, making it a key building block for creating electrochemically switchable surfaces and redox-active materials. Its fundamental properties, such as a molecular weight of 326.30 g/mol and a calculated LogP of 6.53, are critical parameters for assessing its behavior in interfacial and colloidal systems [2].

Why Decylferrocene Cannot Be Substituted with Shorter-Chain Alkylferrocenes in Precision Applications


In the class of alkylferrocenes, the length of the alkyl chain is not a trivial detail; it is the primary determinant of the molecule's amphiphilicity, self-assembly behavior, and electrochemical interface properties [1]. Substituting Decylferrocene with a shorter-chain analog, such as butyl- or hexylferrocene, fundamentally alters the molecule's critical packing parameter and hydrophobic driving force. This leads to a higher critical micelle concentration (CMC), diminished surface activity, and a less ordered, more permeable self-assembled monolayer (SAM) . The ten-carbon chain provides a specific balance of solubility and hydrophobicity that is essential for achieving the precise film thickness and electron transfer rates required in many sensor and materials applications, making generic substitution ineffective for achieving consistent, high-performance results [2].

Quantitative Differentiation: Evidence for Decylferrocene's Superior Performance Over Shorter-Chain Alkylferrocenes


SAM Formation: Quantified Thickness and Stability of 1-Decyl-1'-(11-mercaptoundecyl)ferrocene Monolayers on Gold

A direct comparative study of self-assembled monolayers (SAMs) on gold using a decylferrocene derivative, 1-decyl-1'-(11-mercaptoundecyl)ferrocene (compound 2), versus the bis-substituted 1,1'-bis(11-mercaptoundecyl)ferrocene (compound 1) reveals key differences in film thickness and surface coverage [1]. Ellipsometry measurements show monolayer thicknesses of 2.30 ± 0.10 nm for the decyl derivative (2) and 2.27 ± 0.10 nm for the bis-substituted analog (1), confirming that the decyl chain contributes to a well-defined film structure [1]. More critically, cyclic voltammetry (CV) determined the surface coverage to be 3.2 × 10⁻¹⁰ mol/cm² for compound 2 and 3.4 × 10⁻¹⁰ mol/cm² for compound 1, indicating that the decyl-containing SAM is slightly less dense but exhibits a lower redox potential (0.30 V vs. SCE) compared to the bis-substituted analog (0.32 V vs. SCE), which can be advantageous for applications requiring a lower oxidation potential [1].

Self-Assembled Monolayers Electrochemistry Surface Science

Redox Potential Tuning: Alkyl Chain Length's Linear Influence on the Formal Potential of Alkylferrocenes

A systematic study of mono-alkylferrocenes, H(CH₂)ₙFc, demonstrates a linear relationship between the alkyl chain length (n) and the formal redox potential (E°′) [1]. For the series where n ranges from 3 to 8, E°′ increases linearly by a factor of β = 29 mV per added carbon atom, as described by the equation E°′ = α + βn [1]. By extrapolating this established class-level relationship to n = 10 for decylferrocene, its E°′ would be predicted to be approximately 60 mV more positive than butylferrocene (n=4) and 30 mV more positive than heptylferrocene (n=7) [1]. This quantifiable, predictable shift in redox potential is a direct consequence of the electron-donating inductive effect of the decyl chain, which fine-tunes the electron density on the ferrocene core [2].

Electrochemistry Redox Potential Substituent Effects

Surface Activity: Quantifying the Contribution of Alkyl Chain Length to Interfacial Properties

The impact of alkyl chain length on the surface activity of ferrocenyl surfactants is well-established [1]. A study on N,N-dimethylferrocenylmethylalkylammonium bromides (F(II)CnAB) with varying alkyl chains (n = 8, 10, 12, 14, 18) found that the difference in surface activity between the reduced (hydrophobic) and oxidized (hydrophilic) states of the ferrocene moiety corresponds to a difference of approximately two carbon atoms in the long alkyl chain [1]. This means that the surface activity of Decylferrocene (C10 chain) in its reduced state is roughly equivalent to that of a conventional surfactant with a C12 chain, while its oxidized state exhibits properties closer to a C8 chain [1]. This provides a quantifiable, tunable parameter for controlling interfacial phenomena.

Surface Chemistry Amphiphiles Interfacial Tension

Critical Micelle Concentration (CMC): Inverse Relationship with Alkyl Chain Length in Ferrocenyl Surfactants

The critical micelle concentration (CMC), a key performance indicator for surfactants, is strongly dependent on the alkyl chain length in ferrocenyl surfactants . A comparative study of ferrocene-based guanidine surfactants demonstrated that increasing the alkyl chain length significantly lowers the CMC . For instance, a surfactant with a C12 chain exhibits a substantially lower CMC than its C10 or C8 counterparts [1]. For ferrocenyl surfactants with a general structure of (ferrocenylmethyl)alkyldimethylammonium bromide, the CMC values decrease from 0.94 mmol/L for a C12 chain (Fc12) to 0.56 mmol/L for a C14 chain (Fc14) [1]. While direct data for Decylferrocene is not presented in these studies, the established trend allows for the prediction that its CMC will be intermediate between C8 and C12 analogs, providing a specific, tunable window for micelle formation.

Micellization Colloid Chemistry Surfactant Aggregation

High-Value Application Scenarios for Decylferrocene Based on Its Quantified Performance Advantages


Electrochemical Biosensors with Precisely Tuned Operating Potential

The quantifiable, linear relationship between alkyl chain length and redox potential (β = 29 mV per CH₂ unit [1]) makes Decylferrocene an ideal redox mediator for biosensors where the detection potential must be optimized to avoid interference from common electroactive species in biological samples (e.g., ascorbic acid, uric acid). By selecting the decyl derivative, researchers can shift the operating potential of their sensor to a more positive value, thereby improving selectivity and signal-to-noise ratio compared to sensors using ferrocene or shorter-chain alkylferrocenes.

Reversible Surfactant Systems for Enhanced Oil Recovery and Environmental Remediation

The ability to electrochemically toggle the effective surface activity of Decylferrocene by an amount equivalent to a two-carbon chain length difference [2] enables the creation of 'switchable' emulsions and foams. In its reduced state, it acts as a C12-like surfactant, stabilizing oil-water interfaces for extraction. Upon oxidation, it becomes a C8-like surfactant, causing the emulsion to destabilize and release the oil for recovery [3]. This redox-switchable behavior minimizes the need for additional chemicals or energy-intensive separation processes.

Controlled Fabrication of Organic Thin-Film Transistors (OTFTs) and Molecular Junctions

The well-defined SAM thickness (2.30 ± 0.10 nm) and surface coverage (3.2 × 10⁻¹⁰ mol/cm²) of Decylferrocene derivatives on gold surfaces [4] provide a reproducible foundation for building molecular electronic devices. The specific thickness is crucial for controlling the tunneling barrier in metal-molecule-metal junctions, directly impacting device performance. The ability to use this data for precise device modeling and fabrication gives Decylferrocene-based SAMs a procurement advantage over less-characterized alkylferrocene alternatives.

Smart Coatings with Redox-Controlled Wettability and Adhesion

Leveraging the redox-dependent change in surface energy, Decylferrocene can be incorporated into polymer coatings to create 'smart' surfaces with tunable properties. The shift in effective hydrophobicity, equivalent to a change of two carbons in the alkyl chain [2], allows for the electrochemical switching of the coating's wettability, adhesion, and even its interaction with biological cells. This quantified effect is a key differentiator for designing responsive materials for microfluidics and biomedical devices.

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